3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
CAS No.: 313398-80-0
Cat. No.: VC7336708
Molecular Formula: C26H19Cl2N3O2
Molecular Weight: 476.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313398-80-0 |
|---|---|
| Molecular Formula | C26H19Cl2N3O2 |
| Molecular Weight | 476.36 |
| IUPAC Name | 3-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C26H19Cl2N3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
| Standard InChI Key | TYBITWXBUKGESQ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
Introduction
The compound 3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a heterocyclic organic molecule that combines a pyrazoline and quinolinone scaffold. Such compounds are of significant interest due to their potential biological activities, including anticancer, antioxidant, and antimicrobial properties. This article provides an in-depth exploration of its synthesis, structural characteristics, and potential applications.
Structural Overview
The compound features:
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Pyrazoline moiety: A five-membered dihydropyrazole ring substituted with an acetyl group and a 2-chlorophenyl group.
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Quinolinone core: A 6-chloroquinolinone ring fused with a phenyl group at the 4-position.
Key structural highlights:
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Molecular formula:
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Molecular weight: Approximately 474.35 g/mol.
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Functional groups: Acetyl, chlorinated phenyl, and quinolinone moieties contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
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Formation of the pyrazoline ring: A cyclization reaction between a hydrazine derivative and a β-diketone or chalcone intermediate.
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Quinolinone attachment: Coupling reactions to integrate the pyrazoline with the quinolinone framework.
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Chlorination and acetylation: Functionalization steps to introduce chloro groups and acetyl substituents.
These steps require precise control over reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity.
Biological Activities
Compounds with similar structures have demonstrated diverse biological activities:
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Anticancer Potential:
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Quinolinone derivatives are known for their cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Pyrazoline rings enhance DNA-binding affinity and may act as enzyme inhibitors.
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Antioxidant Properties:
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The presence of electron-donating groups in the aromatic rings contributes to free radical scavenging activity.
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Antimicrobial Activity:
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Chlorinated phenyl groups improve lipophilicity, aiding in membrane penetration and antibacterial action.
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Research Findings
Studies on structurally related compounds provide insights into its potential:
| Activity | IC50/Effectiveness | Reference Compound |
|---|---|---|
| Anticancer | Low micromolar IC50 values against HCT-116 | Quinoxaline derivatives |
| Antioxidant | Comparable to ascorbic acid | Pyrrolidine-carboxylic acid derivatives |
| Antimicrobial | Effective against Gram-positive bacteria | Triazole-based sulfonamides |
Applications
The compound's unique structure makes it a promising candidate for:
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Pharmaceutical Development:
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As a lead molecule for anticancer or antimicrobial drugs.
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Material Science:
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Potential use in designing organic semiconductors due to its aromatic framework.
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Chemical Biology Studies:
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As a probe for studying enzyme interactions or receptor binding.
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